

Species Specificity of C-178 for Mouse STING: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the species-specific activity of the small molecule inhibitor **C-178**, focusing on its selective action on mouse Stimulator of Interferon Genes (STING) over its human counterpart. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.

Executive Summary

C-178 is a potent, covalent inhibitor of mouse STING (mmSTING) that demonstrates pronounced species specificity, with negligible activity against human STING (hsSTING). The compound acts by covalently binding to cysteine 91 (Cys91) on mmSTING, a residue not conserved in the same structural context in hsSTING. This binding event sterically hinders the palmitoylation of mmSTING at Cys91, a critical post-translational modification required for STING activation, subsequent recruitment of TANK-binding kinase 1 (TBK1), and downstream signaling. Consequently, **C-178** effectively suppresses type I interferon and other inflammatory responses in mouse cells, making it a valuable tool for studying STING biology in murine models of autoimmune and inflammatory diseases.

Data Presentation: C-178 Activity on Mouse STING

The following table summarizes the quantitative data on the inhibitory activity of **C-178** in various mouse cell-based assays.

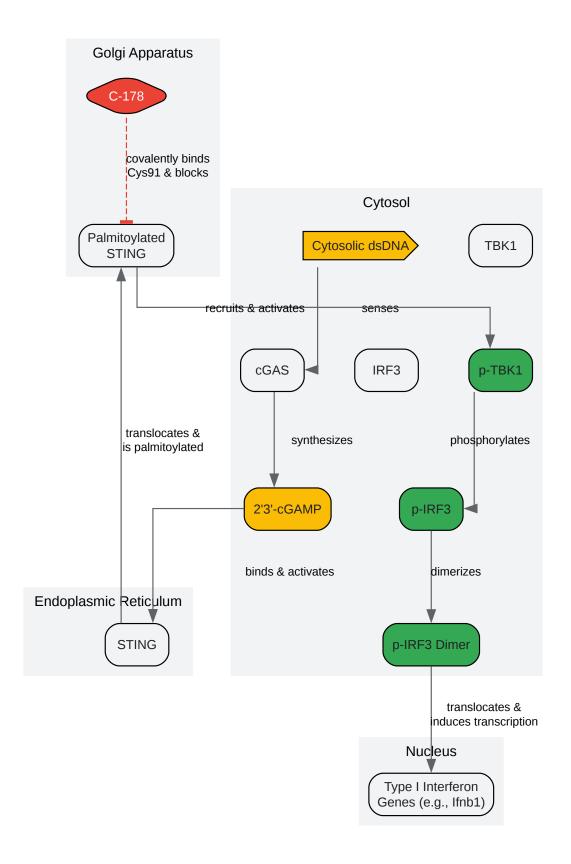


Assay Type	Cell Type	Activator(s)	Effective Concentration of C-178	Observed Effect
IFN-β Reporter Assay	HEK293 cells (expressing mmSTING)	Overexpression of STING	0.01–1.25 μM	Selective reduction of STING-mediated IFN-β reporter activity[1].
Ifnb1 Gene Expression	Bone Marrow- Derived Macrophages (BMDMs)	cyclic di-GMP, double-stranded DNA, LPS	0.5 μΜ	Prevention of the increase in Ifnb1 expression[1].
TBK1 Phosphorylation	Mouse Embryonic Fibroblasts (MEFs)	3'3'-cGAMP (CMA)	1 μΜ	Inhibition of CMA-induced phosphorylation of TBK1[2].
STING Palmitoylation	HEK293T cells (expressing mmSTING)	3'3'-cGAMP (CMA)	1 μΜ	Marked attenuation of CMA-induced STING palmitoylation[3].

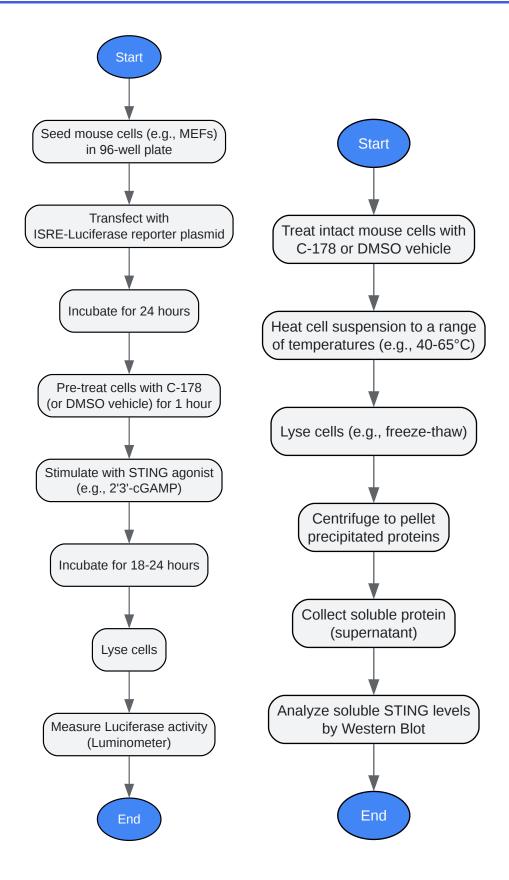
STING Signaling Pathway and Mechanism of C-178 Inhibition

The diagram below illustrates the canonical STING signaling pathway and the specific point of inhibition by **C-178** in mouse cells.









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